5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

Descripción

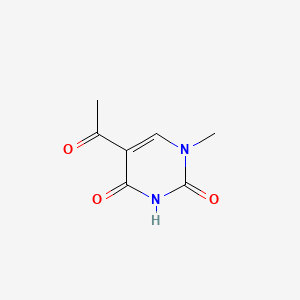

5-Acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 36980-85-5) is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Structurally, it features a pyrimidinedione core substituted with a methyl group at the N1 position and an acetyl group at the C5 position. This compound is also referred to as 5-acetyl-1-methyluracil, highlighting its structural relationship to uracil derivatives.

Propiedades

IUPAC Name |

5-acetyl-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)7(12)8-6(5)11/h3H,1-2H3,(H,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQQRQCAQEWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinedione ring. The reaction conditions typically involve heating the reaction mixture to reflux temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.

Reduction: Dihydropyrimidine derivatives.

Substitution: Pyrimidinedione derivatives with various functional groups replacing the acetyl or methyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrimidinedione core characterized by:

- Pyrimidine Ring : Contains nitrogen atoms at positions 1 and 3.

- Carbonyl Groups : Present at positions 2 and 4.

- Acetyl Group : Located at position 5, enhancing biological properties.

This structure facilitates various interactions with biological targets, making it suitable for diverse applications.

Chemistry

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are often involved in reactions such as the Biginelli reaction, which synthesizes dihydropyrimidinones under solvent-free conditions. This compound has been shown to yield products with good yields and desirable properties for further chemical transformations .

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents.

- Antiviral Activity : Investigations into its antiviral properties are ongoing, with preliminary results indicating promising effects against certain viral infections.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development .

Medicine

This compound has been investigated for its potential as a lead compound in drug development:

- Cancer Treatment : It has shown promise as an anticancer agent by inhibiting enzymes involved in DNA replication and influencing apoptosis pathways .

- Drug Development : The compound's unique properties allow it to serve as a scaffold for designing novel drugs targeting specific diseases, including cancer and inflammatory disorders .

Case Study 1: Anticancer Activity

A study explored the synthesis of pyrano[2,3-d]pyrimidine derivatives from this compound. These derivatives were evaluated for their inhibitory activity against PARP-1, an enzyme involved in DNA repair. The results indicated that certain derivatives exhibited significant anti-proliferative activity against human cancer cell lines MCF-7 and HCT116 .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of synthesized compounds derived from this compound was assessed against Staphylococcus aureus and Escherichia coli. The results demonstrated good efficacy, highlighting the potential of these derivatives as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

The following table and analysis compare 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione with structurally and functionally related pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Differences and Implications

The hydroxyl group in 5-acetyl-6-hydroxy-2,4(1H,3H)-pyrimidinedione enhances water solubility and hydrogen-bonding capacity, making it distinct from the hydrophobic methyl and acetyl substituents in the target compound .

Biological Activity Fluorouracil (5-fluoro derivative) is a well-known chemotherapeutic agent due to fluorine’s electronegativity, which disrupts DNA synthesis. In contrast, the acetyl group in the target compound may limit direct biological activity but could serve as a prodrug precursor . 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione plays a critical role in riboflavin biosynthesis, acting as a substrate for lumazine synthase. The target compound lacks the ribitylamino side chain, precluding this enzymatic interaction .

Synthetic Utility Halogenated derivatives like 5-bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s acetyl group may favor condensation or acetylation reactions .

Physical Properties The target compound’s derivatives in (e.g., 5-((2-aminothiazol-5-yl)(phenyl)amino)pyrimidin-4(3H)-one) exhibit melting points up to 254°C, suggesting thermal stability. However, substituents like methoxymethyl groups () can lower melting points, as seen in compound 3 (yellow oil) .

Research Findings

- Spectroscopic Data : NMR spectra (¹H and ¹³C) for similar compounds show distinct signals for acetyl (δ ~2.1–2.4 ppm) and methyl groups (δ ~3.1–3.2 ppm), aiding structural confirmation .

- Biosynthetic Relevance: Unlike 5-amino-6-ribitylamino derivatives involved in riboflavin production, the target compound’s acetyl group may limit its role in natural metabolic pathways but expand its utility in synthetic chemistry .

Actividad Biológica

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, along with the underlying mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidinedione core characterized by:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.

- Carbonyl groups : Present at positions 2 and 4, contributing to its reactivity.

- Acetyl group : Located at position 5, which enhances its biological properties.

This unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, which contributes to its antimicrobial and anticancer effects.

- Modulation of Signaling Pathways : It can influence pathways related to cell growth and apoptosis, potentially leading to therapeutic effects against cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains and fungi, showing promising results in inhibiting growth .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this pyrimidinedione derivative has shown potential as an anti-inflammatory agent. It may modulate inflammatory pathways, thereby reducing inflammation in various biological contexts.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Its ability to inhibit cancer cell proliferation and induce apoptosis has been noted in various cancer cell lines. The compound's interaction with kinases or phosphatases involved in cell signaling is a key area of investigation .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of nitroso or nitro derivatives. For example, 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is reduced using palladium on charcoal under hydrogen gas at atmospheric pressure . Optimization involves monitoring reaction time (20–40 hours) and ensuring inert conditions to prevent side reactions. Alternative routes include dephosphorylation using alkaline phosphatase for intermediates like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate . Solvent selection (e.g., glacial acetic acid for cyclization) and stoichiometric control of reagents (e.g., NH₄OAc in Scheme 3) are critical .

Q. How is the thermodynamic stability of this compound characterized?

Methodological Answer: Thermodynamic properties such as enthalpy of solution and entropy are determined via calorimetry. Studies on analogous pyrimidinediones (e.g., thymine derivatives) involve measuring density, heat capacity, and solution thermodynamics in aqueous NaOH or buffer systems . Differential scanning calorimetry (DSC) can assess melting points and phase transitions, while computational tools like Gaussian or COSMO-RS predict solvation energies .

Advanced Research Questions

Q. What is the role of this compound in flavin biosynthesis pathways?

Methodological Answer: In riboflavin biosynthesis, this compound is hypothesized to act as a precursor or intermediate. For example, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a structural analog) condenses with 3,4-dihydroxy-2-butanone 4-phosphate to form lumazine derivatives . Enzymatic assays with recombinant E. coli RibD or Methanococcus jannaschii synthase can validate activity. Isotopic labeling (e.g., [U-¹³C₅]ribulose 5-phosphate) tracks carbon flux in vivo .

Q. How can computational modeling resolve contradictions in enzyme-substrate interactions for pyrimidinedione derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like GTP cyclohydrolase II. For instance, conflicting data on dephosphorylation kinetics (e.g., COG3236 domain activity ) can be resolved by simulating transition states and comparing with experimental ΔG values . Free energy perturbation (FEP) calculations refine force field parameters for accurate predictions .

Q. What analytical strategies distinguish this compound from structurally similar contaminants?

Methodological Answer: High-resolution LC-MS/MS with a C18 column and electrospray ionization (ESI) separates isobaric species. NMR (¹H, ¹³C, DEPT-135) identifies substituents: acetyl (δ ~2.1 ppm, singlet) and methyl groups (δ ~3.3 ppm) . X-ray crystallography (e.g., PDB-deposited structures of related pyrimidinediones) validates stereochemistry .

Q. How do reaction conditions influence regioselectivity in pyrimidinedione derivatization?

Methodological Answer: Regioselective acetylation at the 5-position is achieved using acetic anhydride in DMF with catalytic DMAP. Competing reactions (e.g., O-acetylation vs. N-acetylation) are minimized by controlling temperature (0–5°C) and using bulky bases (e.g., 2,6-lutidine) . Kinetic studies via stopped-flow UV-Vis spectroscopy monitor intermediate formation .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound in aqueous solutions. How can this be resolved?

Methodological Answer: Contradictions arise from pH-dependent hydrolysis. Stability assays at pH 2–12 (37°C, 24h) with HPLC quantification identify degradation products (e.g., deacetylated analogs). Arrhenius plots (k vs. 1/T) determine activation energy for hydrolysis . Comparative studies with deuterated solvents (D₂O vs. H₂O) isolate kinetic isotope effects .

Q. How do isotopic labeling studies clarify metabolic fates of pyrimidinediones in microbial systems?

Methodological Answer: ¹³C-labeled glucose is fed to E. coli or S. cerevisiae cultures, and isotopomer distributions in riboflavin intermediates are analyzed via GC-MS. For example, [U-¹³C₆]glucose traces carbon incorporation into the pyrimidine ring . Metabolic flux analysis (MFA) using software like INCA quantifies pathway activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.